molecular formula C19H24N2O4 B4135385 2-(1-adamantyl)-N-(4-methoxy-2-nitrophenyl)acetamide

2-(1-adamantyl)-N-(4-methoxy-2-nitrophenyl)acetamide

Cat. No. B4135385
M. Wt: 344.4 g/mol
InChI Key: CNZVNZDPZHRGHZ-UHFFFAOYSA-N
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Description

2-(1-adamantyl)-N-(4-methoxy-2-nitrophenyl)acetamide, also known as Memantine, is a medication used to treat moderate to severe Alzheimer's disease. It is a low-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist that works by blocking the excessive activity of glutamate, which is a neurotransmitter that is responsible for learning and memory.

Mechanism of Action

2-(1-adamantyl)-N-(4-methoxy-2-nitrophenyl)acetamide works by blocking the excessive activity of glutamate, which is a neurotransmitter that is responsible for learning and memory. Glutamate binds to NMDA receptors, which are ion channels that allow calcium ions to enter the neuron, leading to neuronal damage and death. 2-(1-adamantyl)-N-(4-methoxy-2-nitrophenyl)acetamide binds to a specific site on the NMDA receptor, preventing the excessive influx of calcium ions and reducing neuronal damage.
Biochemical and Physiological Effects:
2-(1-adamantyl)-N-(4-methoxy-2-nitrophenyl)acetamide has been shown to improve cognitive function, reduce neuronal damage, and enhance neuroplasticity in various neurological disorders. It also has anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects. 2-(1-adamantyl)-N-(4-methoxy-2-nitrophenyl)acetamide has been found to have a good safety profile, with few adverse effects reported.

Advantages and Limitations for Lab Experiments

2-(1-adamantyl)-N-(4-methoxy-2-nitrophenyl)acetamide has several advantages for lab experiments, including its well-established mechanism of action, good safety profile, and availability in both oral and injectable forms. However, its low affinity for the NMDA receptor and its non-specific binding to other receptors may limit its effectiveness in certain experimental conditions.

Future Directions

There are several future directions for the research on 2-(1-adamantyl)-N-(4-methoxy-2-nitrophenyl)acetamide, including:
1. Investigating its potential in treating other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis.
2. Developing more potent and selective NMDA receptor antagonists for the treatment of Alzheimer's disease and other neurological disorders.
3. Exploring the use of 2-(1-adamantyl)-N-(4-methoxy-2-nitrophenyl)acetamide in combination with other drugs for the treatment of neurological disorders.
4. Investigating the role of 2-(1-adamantyl)-N-(4-methoxy-2-nitrophenyl)acetamide in neurogenesis and synaptic plasticity.
5. Developing new delivery methods for 2-(1-adamantyl)-N-(4-methoxy-2-nitrophenyl)acetamide, such as nasal sprays or transdermal patches.
Conclusion:
In conclusion, 2-(1-adamantyl)-N-(4-methoxy-2-nitrophenyl)acetamide is a medication that has shown promise in the treatment of various neurological disorders. Its well-established mechanism of action, good safety profile, and availability in both oral and injectable forms make it a valuable tool for scientific research. Further research is needed to fully understand its potential in treating neurological disorders and to develop more effective treatments.

Scientific Research Applications

2-(1-adamantyl)-N-(4-methoxy-2-nitrophenyl)acetamide has been extensively studied for its neuroprotective effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. It has been shown to improve cognitive function, reduce neuronal damage, and enhance neuroplasticity. 2-(1-adamantyl)-N-(4-methoxy-2-nitrophenyl)acetamide has also been investigated for its potential in treating depression, anxiety, and addiction.

properties

IUPAC Name

2-(1-adamantyl)-N-(4-methoxy-2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-25-15-2-3-16(17(7-15)21(23)24)20-18(22)11-19-8-12-4-13(9-19)6-14(5-12)10-19/h2-3,7,12-14H,4-6,8-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZVNZDPZHRGHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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